molecular formula C16H16N4O2 B2726396 N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide CAS No. 2097888-63-4

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide

Cat. No. B2726396
CAS RN: 2097888-63-4
M. Wt: 296.33
InChI Key: PKCRLYLRBBLEQH-UHFFFAOYSA-N
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Description

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it an interesting subject for further study. In

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of various heterocyclic compounds utilizing furan derivatives as key intermediates, demonstrating the versatility of these compounds in organic synthesis. For instance, El’chaninov et al. (2017) explored the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through a series of reactions starting from furan derivatives, highlighting the potential for electrophilic substitution reactions and nucleophilic substitutions involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Antimicrobial Applications

Novel compounds derived from furan and pyrazole scaffolds have been synthesized and evaluated for their antimicrobial properties. Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in addressing tuberculosis (Kantevari et al., 2011).

Anticancer Applications

Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) revealed potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003).

Antiprotozoal Applications

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, as demonstrated by Ismail et al. (2004), exhibit strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering a new avenue for the development of antiprotozoal agents (Ismail et al., 2004).

properties

IUPAC Name

N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-6-15-17-8-12-7-13(2-3-14(12)20(15)19-10)18-16(21)11-4-5-22-9-11/h4-6,8-9,13H,2-3,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCRLYLRBBLEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=COC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide

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